molecular formula C9H9N3O2S B2624629 Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate CAS No. 1311317-27-7

Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

Cat. No.: B2624629
CAS No.: 1311317-27-7
M. Wt: 223.25
InChI Key: WOQVEUMLOZQOMR-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the thiazole and pyridine family. Thiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate typically involves the reaction of 2-aminopyridine-3-thiol with various aldehydes or ketones under specific conditions. One common method involves stirring 2-aminopyridine-3-thiol with an appropriate aldehyde in ethanol at room temperature in the presence of a base such as triethylamine . Another method involves the use of microwave irradiation to promote the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yields. The use of catalysts such as zinc oxide nanoparticles can also enhance the efficiency of the reaction . Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and reagents, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of thiazole and pyridine rings makes it a versatile scaffold for drug development .

Properties

IUPAC Name

methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-4-3-5(8(13)14-2)6-7(11-4)12-9(10)15-6/h3H,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQVEUMLOZQOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N=C(S2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-27-7
Record name methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
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